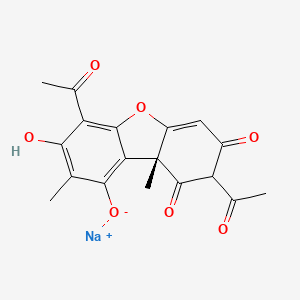

Sodium,4,8-diacetyl-3-hydroxy-2,9a-dimethyl-7,9-dioxodibenzofuran-1-olate

Description

Sodium,4,8-diacetyl-3-hydroxy-2,9a-dimethyl-7,9-dioxodibenzofuran-1-olate (CAS NO. 34769-44-3) is a sodium salt derivative of a dibenzofuran scaffold. Its IUPAC name reflects its structural complexity: two acetyl groups at positions 4 and 8, hydroxyl and methyl substituents at positions 3 and 2/9a, and two ketone groups at positions 7 and 7. Key properties include:

- Molecular formula: C₁₈H₁₅NaO₇

- Molecular weight: 366.2973 g/mol

- Boiling point: 594.8 °C at 760 mmHg

- Flash point: 219.1 °C

- Vapor pressure: 9.59 × 10⁻¹⁵ mmHg at 25 °C .

Its sodium salt form enhances solubility in polar solvents, making it distinct from neutral analogs .

Properties

Molecular Formula |

C18H15NaO7 |

|---|---|

Molecular Weight |

366.3 g/mol |

IUPAC Name |

sodium;(9aR)-4,8-diacetyl-3-hydroxy-2,9a-dimethyl-7,9-dioxodibenzofuran-1-olate |

InChI |

InChI=1S/C18H16O7.Na/c1-6-14(22)12(8(3)20)16-13(15(6)23)18(4)10(25-16)5-9(21)11(7(2)19)17(18)24;/h5,11,22-23H,1-4H3;/q;+1/p-1/t11?,18-;/m0./s1 |

InChI Key |

MKLQPOLHKMNWKN-UMBXMVFTSA-M |

Isomeric SMILES |

CC1=C(C(=C2C(=C1[O-])[C@@]3(C(=CC(=O)C(C3=O)C(=O)C)O2)C)C(=O)C)O.[Na+] |

Canonical SMILES |

CC1=C(C(=C2C(=C1[O-])C3(C(=CC(=O)C(C3=O)C(=O)C)O2)C)C(=O)C)O.[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium usnate can be synthesized by neutralizing usnic acid with sodium hydroxide. The reaction typically involves dissolving usnic acid in a suitable solvent like ethanol, followed by the addition of an equimolar amount of sodium hydroxide. The mixture is then stirred at room temperature until the reaction is complete, resulting in the formation of sodium usnate .

Industrial Production Methods: Industrial production of sodium usnate follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or other suitable methods .

Chemical Reactions Analysis

Types of Reactions: Sodium usnate undergoes various chemical reactions, including:

Oxidation: Sodium usnate can be oxidized to form different oxidized derivatives, which may have distinct biological activities.

Reduction: Reduction reactions can convert sodium usnate back to usnic acid or other reduced forms.

Substitution: Sodium usnate can participate in substitution reactions where the sodium ion is replaced by other cations, forming different salts.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride are often used.

Substitution: Various metal salts can be used to replace the sodium ion.

Major Products Formed:

Oxidation: Oxidized derivatives of usnic acid.

Reduction: Usnic acid and its reduced forms.

Substitution: Different metal usnates, such as copper usnate.

Scientific Research Applications

Unfortunately, information regarding the applications of "Sodium,4,8-diacetyl-3-hydroxy-2,9a-dimethyl-7,9-dioxodibenzofuran-1-olate" is limited within the provided search results. However, based on the available data, we can infer some potential applications and related compounds.

Related Compounds and Potential Applications

- Derivatives of Dibenzofurans: The search results mention several studies involving dibenzofuran derivatives, suggesting a range of applications. For instance, various 2-aryl benzofuran 3-carboxamides and trans-2,3-dihydrobenzofuran-2-aryl benzofuran 3-carboxamides have been synthesized from 3-ethoxycarbonyl benzofuran . These scaffolds are core components in natural and synthetic compounds with antiviral, antibacterial, anti-inflammatory, antiangiogenic, and antimitotic activities .

- Anti-proliferative activity: One study mentions the synthesis of 7-phenyl-3H-pyrrolo[3,2-f]quinolin-9-ones and their evaluation for anti-proliferative activity . These compounds were screened against solid tumor and leukemic cell lines, showing promising micromolar potency compared to colchicine-class compounds .

- Other Bioactive Compounds: Research has explored the encapsulation of bioactive compounds, which is relevant to drug delivery and food applications . Capillary electrophoresis has been used to analyze bioactive compounds in various plant extracts, which indicates the importance of identifying and isolating bioactive compounds for various applications .

- Chemical Synthesis: 3-hydroxy-2-aryl acrylate is used in chemical synthesis for creating various compounds with anti-proliferative properties and other biological activities .

Data Table

Due to the limited information on the specific compound "this compound," a comprehensive data table is not feasible. However, a related compound, $$(9aR)-4,8-diacetyl-3,7-dihydroxy-2,9a-dimethyl-9-oxodibenzofuran-1-yl] acetate, has a molecular formula of C20H18O7 and a molecular weight of 386.4 g/mol . Sodium 4,8-diacetyl-1-hydroxy-2,9a-dimethyl-7,9-dioxo-7,8,9,9a-tetrahydrodibenzo[b,d]furan-3-olate has the molecular formula C18H15NaO7 .

Case Studies

Mechanism of Action

The mechanism of action of sodium usnate involves multiple pathways:

Antimicrobial Activity: Sodium usnate disrupts the cell membrane of bacteria, leading to cell lysis and death.

Antiviral Activity: It inhibits viral replication by targeting viral proteins and enzymes.

Anticancer Activity: Sodium usnate induces apoptosis in cancer cells by generating reactive oxygen species and disrupting mitochondrial function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Benzo[b][1,4]dioxocin Derivatives

Compounds synthesized in a 2014 study (e.g., D1-D17 ) share partial structural motifs with the target compound, such as aromatic rings and acetyl/amide substituents. However, key differences exist:

Key Observations:

Structural Complexity : The target compound’s dibenzofuran core with multiple oxygenated groups contrasts with D1’s dioxocin-acrylamide hybrid structure.

Solubility : The sodium salt in the target compound likely increases aqueous solubility compared to D1, which lacks ionic character .

Synthetic Accessibility : D1-D17 derivatives were synthesized via HOBT/EDCI-mediated coupling (yields ~30%), whereas the target’s synthesis remains undocumented in the provided evidence .

Functional Group Comparisons

- Acetyl vs. Nitro/Methoxy Groups : The target’s acetyl groups (electron-withdrawing) may influence reactivity differently than D1’s nitro group (strong electron-withdrawing) or D3’s methoxy groups (electron-donating) .

- Sodium Salt vs. Neutral Forms : The ionic nature of the target compound distinguishes it from neutral analogs like D1-D17, impacting pharmacokinetic properties such as membrane permeability .

Thermal and Physical Properties

- Boiling Point : The target compound’s high boiling point (594.8 °C) suggests strong intermolecular forces due to its polar substituents and ionic character. In contrast, D1-D17 derivatives have lower melting points (e.g., 119–172 °C), typical of neutral organic solids .

- Vapor Pressure: The extremely low vapor pressure of the target compound (9.59 × 10⁻¹⁵ mmHg) indicates negligible volatility, unlike smaller, non-ionic analogs .

Biological Activity

Sodium, 4,8-diacetyl-3-hydroxy-2,9a-dimethyl-7,9-dioxodibenzofuran-1-olate, commonly referred to as sodium usnate, is a compound derived from usnic acid. It has garnered attention due to its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article explores its biological activity through various studies and findings.

- Molecular Formula : C18H17NaO7

- Molecular Weight : 368.32 g/mol

- CAS Number : 34769-44-3

Antimicrobial Activity

Sodium usnate exhibits significant antimicrobial properties against a variety of pathogens. Studies have shown that it is effective against both gram-positive and gram-negative bacteria, as well as fungi.

- Mechanism of Action : The antimicrobial activity is believed to stem from its ability to disrupt cell membranes and inhibit protein synthesis in microbial cells.

- Case Study : In a study conducted on Staphylococcus aureus and Escherichia coli, sodium usnate demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli, indicating its potential as a natural preservative in food products .

Anti-inflammatory Properties

In addition to its antimicrobial effects, sodium usnate has been investigated for its anti-inflammatory properties.

- Research Findings : A study published in the Journal of Ethnopharmacology reported that sodium usnate significantly reduced the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. This suggests its potential use in treating inflammatory diseases .

- Mechanism : The compound appears to inhibit the NF-kB signaling pathway, which is crucial in the inflammatory response.

Data Table: Summary of Biological Activities

| Activity Type | Pathogen/Cell Type | MIC (µg/mL) | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 32 | |

| Antimicrobial | Escherichia coli | 64 | |

| Anti-inflammatory | Macrophages (LPS-stimulated) | Not specified |

Toxicity Studies

Toxicological assessments have indicated that sodium usnate exhibits low toxicity levels in vitro and in vivo models. In a study involving rats, doses up to 2000 mg/kg did not result in significant adverse effects, suggesting a favorable safety profile for potential therapeutic applications .

Potential Applications

Given its antimicrobial and anti-inflammatory properties, sodium usnate shows promise for various applications:

- Pharmaceuticals : As an ingredient in topical formulations for skin infections.

- Food Industry : As a natural preservative due to its antimicrobial effects.

- Cosmetics : In formulations aimed at reducing inflammation and promoting skin health.

Q & A

Q. How can the crystal structure of sodium 4,8-diacetyl-3-hydroxy-2,9a-dimethyl-7,9-dioxodibenzofuran-1-olate be determined using X-ray crystallography?

Methodological Answer:

- Use single-crystal X-ray diffraction (SC-XRD) with synchrotron radiation for high-resolution data collection.

- Refine the structure using the SHELXL program (part of the SHELX suite), which is optimized for small-molecule crystallography. Key steps include:

- Data integration with SAINT or XDS .

- Structure solution via direct methods (SHELXT ) or Patterson techniques.

- Least-squares refinement with anisotropic displacement parameters and hydrogen atom positioning.

Q. What experimental protocols ensure high-purity synthesis of sodium 4,8-diacetyl-3-hydroxy-2,9a-dimethyl-7,9-dioxodibenzofuran-1-olate?

Methodological Answer:

- Synthesis: Optimize reaction conditions (solvent, temperature, stoichiometry) via Design of Experiments (DoE) to minimize byproducts (e.g., incomplete acetylation or oxidation).

- Purification: Use solid-phase extraction (SPE) with Oasis HLB cartridges (60 mg, 3 cc) for selective retention of polar dibenzofuran derivatives. Elute with methanol:water (80:20 v/v) after conditioning with 2 mL methanol .

- Validation: Confirm purity via reversed-phase HPLC (C18 column, 0.1% formic acid in water/acetonitrile gradient) with UV detection at 254 nm.

Table 1: Key Parameters for Synthesis Optimization

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Reaction Temperature | 60–70°C | Minimizes degradation |

| Acetylating Agent | 2.5 equivalents | Avoids over-acetylation |

| SPE Elution Solvent | Methanol:Water (80:20) | Maximizes recovery |

Q. How can researchers assess the purity and stability of this compound under varying storage conditions?

Methodological Answer:

- Stability Testing: Use accelerated stability studies (40°C/75% RH for 6 months) with periodic sampling. Analyze degradation products via LC-MS/MS (QTOF instrument) in positive/negative ion modes.

- Purity Assessment: Combine 1H/13C NMR (200–400 MHz in CDCl3 or DMSO-d6) with elemental analysis (C, H, O content) to detect impurities below 0.1% .

- Storage Recommendations: Store lyophilized samples at −80°C in amber vials to prevent photodegradation.

Advanced Research Questions

Q. How to resolve contradictions in reported NMR spectral data for sodium 4,8-diacetyl-3-hydroxy-2,9a-dimethyl-7,9-dioxodibenzofuran-1-olate?

Methodological Answer:

- Cross-Validation: Compare NMR data across solvents (DMSO-d6 vs. CDCl3) to identify solvent-induced shifts. Assign ambiguous peaks using 2D techniques (HSQC, HMBC).

- Dynamic Effects: Investigate tautomerism or conformational flexibility via variable-temperature NMR (VT-NMR) between 25°C and 60°C.

- Quantum Calculations: Use Gaussian 16 with B3LYP/6-31G(d) to simulate NMR spectra and match experimental data .

Q. What are the degradation pathways of this compound under oxidative or hydrolytic conditions?

Methodological Answer:

- Oxidative Stress: Expose to H2O2 (3% v/v) at 37°C for 24 hours. Monitor formation of quinone derivatives via LC-UV/Vis at 280 nm.

- Hydrolytic Stability: Test in pH 2 (0.1 M HCl) and pH 9 (0.1 M NaOH) buffers at 25°C. Identify cleavage products (e.g., decarboxylated dibenzofuran) using high-resolution MS .

- Mechanistic Insight: Perform DFT calculations (e.g., Gibbs free energy of transition states) to predict dominant degradation routes .

Q. How to design computational models to predict the reactivity of sodium 4,8-diacetyl-3-hydroxy-2,9a-dimethyl-7,9-dioxodibenzofuran-1-olate in biological systems?

Methodological Answer:

- Docking Studies: Use AutoDock Vina to model interactions with cytochrome P450 enzymes (CYP3A4, CYP2D6). Parameterize the ligand with GAFF2 force field.

- MD Simulations: Run 100-ns simulations in GROMACS (CHARMM36 force field) to assess conformational stability in aqueous and lipid bilayer environments.

- ADMET Prediction: Apply SwissADME or pkCSM to estimate bioavailability, plasma protein binding, and toxicity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.